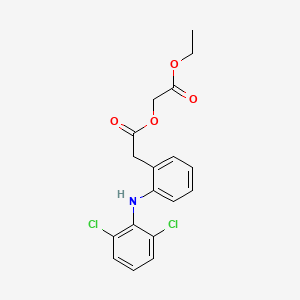
Éther éthylique d'acéclofénac
Vue d'ensemble
Description
L'éther éthylique d'acéclofénac est un dérivé de l'acéclofénac, un anti-inflammatoire non stéroïdien (AINS) couramment utilisé pour ses propriétés analgésiques et anti-inflammatoires. L'éther éthylique d'acéclofénac est principalement étudié pour son potentiel comme impureté dans les formulations d'acéclofénac et son rôle dans diverses applications chimiques et pharmaceutiques .
Applications De Recherche Scientifique
L'éther éthylique d'acéclofénac a plusieurs applications en recherche scientifique, notamment :
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec diverses biomolécules.
Industrie : Utilisé dans le développement et l'optimisation des formulations pharmaceutiques contenant de l'acéclofénac.
5. Mécanisme d'action
L'éther éthylique d'acéclofénac exerce ses effets en inhibant l'action des enzymes cyclo-oxygénases (COX), impliquées dans la production de prostaglandines. Les prostaglandines sont des médiateurs de la douleur, de l'inflammation et de la fièvre. En inhibant les enzymes COX, l'éther éthylique d'acéclofénac réduit la production de prostaglandines, soulageant ainsi la douleur et l'inflammation .
Composés similaires :
Acéclofénac : Le composé parent, largement utilisé comme AINS.
Diclofénac : Un autre AINS aux propriétés analgésiques et anti-inflammatoires similaires.
Indométacine : Un AINS puissant utilisé pour des indications similaires.
Unicité : L'éther éthylique d'acéclofénac est unique en raison de son groupe fonctionnel ester spécifique, qui peut influencer ses propriétés pharmacocinétiques et ses interactions avec les cibles biologiques. Ce groupe ester en fait également un composé précieux pour l'étude du métabolisme et des voies de dégradation de l'acéclofénac .
Mécanisme D'action
Target of Action
Aceclofenac Ethyl Ester, a derivative of Aceclofenac, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are responsible for pain, swelling, inflammation, and fever .
Mode of Action
Aceclofenac Ethyl Ester works by inhibiting the action of COX enzymes . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .
Biochemical Pathways
The primary biochemical pathway affected by Aceclofenac Ethyl Ester is the arachidonic acid (AA) pathway . By inhibiting COX enzymes, Aceclofenac Ethyl Ester reduces the production of inflammatory mediators in this pathway, leading to decreased inflammation and pain .
Pharmacokinetics
Aceclofenac belongs to BCS Class II, indicating it has poor aqueous solubility but high permeability . This property allows it to penetrate into synovial joints effectively, where it can exert its anti-inflammatory and analgesic effects . .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in inflammatory mediators lead to decreased inflammation, pain, and fever . Additionally, Aceclofenac Ethyl Ester interferes with neutrophil adhesion to the endothelium by decreasing the expression of L-selectin (CD62L), a cell adhesion molecule expressed on lymphocytes .
Action Environment
While specific studies on the environmental influence on Aceclofenac Ethyl Ester’s action are limited, it’s known that environmental factors can impact the action, efficacy, and stability of similar compounds. For instance, endocrine-disrupting chemicals, which are ubiquitous in the environment, can cause severe health issues even at low concentrations . Therefore, it’s plausible that environmental factors could similarly influence the action of Aceclofenac Ethyl Ester, but more research is needed to confirm this.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Aceclofenac Ethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase (COX) enzymes. It interacts with enzymes such as COX-1 and COX-2, leading to a reduction in the production of prostaglandins, which are mediators of inflammation and pain . The interaction with COX-2 is more pronounced, resulting in decreased levels of inflammatory mediators like prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) .
Cellular Effects
Aceclofenac Ethyl Ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to reduce the production of inflammatory cytokines such as IL-6 and nitric oxide in chondrocytes, which are cells found in cartilage . This compound also affects the expression of genes involved in inflammation, thereby modulating cellular responses to inflammatory stimuli .
Molecular Mechanism
At the molecular level, Aceclofenac Ethyl Ester exerts its effects primarily through the inhibition of COX enzymes. By binding to the active sites of COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation and pain . Additionally, it influences gene expression by downregulating the production of inflammatory mediators .
Dosage Effects in Animal Models
The effects of Aceclofenac Ethyl Ester vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause gastrointestinal irritation and other toxic effects, similar to other NSAIDs . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
Aceclofenac Ethyl Ester is involved in metabolic pathways that include its conversion to active metabolites. These pathways involve enzymes such as cytochrome P450, which facilitate the biotransformation of the compound into its active forms . The metabolic flux and levels of metabolites can be influenced by various factors, including the presence of other drugs and the physiological state of the organism .
Transport and Distribution
Within cells and tissues, Aceclofenac Ethyl Ester is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed joints . The compound’s distribution is crucial for its therapeutic efficacy and safety profile .
Subcellular Localization
Aceclofenac Ethyl Ester is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific organelles . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential side effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'éther éthylique d'acéclofénac peut être synthétisé par estérification de l'acéclofénac. Une méthode courante implique la réaction de l'acéclofénac avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique. La réaction est généralement effectuée sous reflux pour assurer une estérification complète .
Méthodes de production industrielle : Dans les environnements industriels, la synthèse de l'éther éthylique d'acéclofénac peut impliquer l'utilisation de catalyseurs plus efficaces et de conditions de réaction optimisées pour augmenter le rendement et la pureté. Des techniques telles que l'extraction par solvant et la recristallisation sont souvent utilisées pour purifier le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'éther éthylique d'acéclofénac subit diverses réactions chimiques, notamment :
Hydrolyse : Le groupe ester peut être hydrolysé pour former de l'acéclofénac et de l'éthanol.
Oxydation : Le composé peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Hydrolyse : Des conditions acides ou basiques (par exemple, acide chlorhydrique ou hydroxyde de sodium) sont couramment utilisées.
Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Substitution : Divers nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés :
Hydrolyse : Acéclofénac et éthanol.
Oxydation : Dérivés oxydés de l'éther éthylique d'acéclofénac.
Substitution : Dérivés d'acéclofénac substitués.
Comparaison Avec Des Composés Similaires
Aceclofenac: The parent compound, widely used as an NSAID.
Diclofenac: Another NSAID with similar analgesic and anti-inflammatory properties.
Indomethacin: A potent NSAID used for similar indications.
Uniqueness: Aceclofenac ethyl ester is unique due to its specific ester functional group, which can influence its pharmacokinetic properties and interactions with biological targets. This ester group also makes it a valuable compound for studying the metabolism and degradation pathways of aceclofenac .
Propriétés
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-2-24-17(23)11-25-16(22)10-12-6-3-4-9-15(12)21-18-13(19)7-5-8-14(18)20/h3-9,21H,2,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOYJDOPEHMRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676223 | |
| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-67-6 | |
| Record name | 2-Ethoxy-2-oxoethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139272-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl aceclofenac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACECLOFENAC ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RIL7NQ7AZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


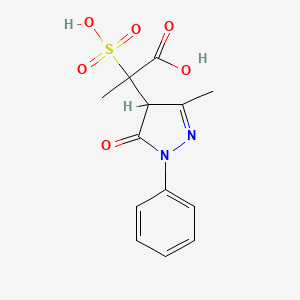
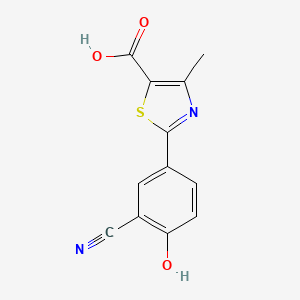





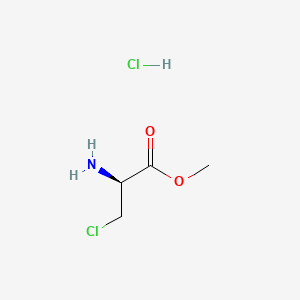



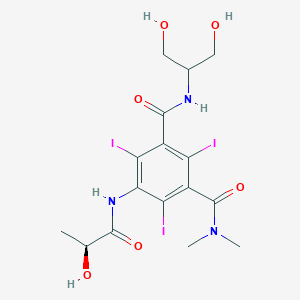
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)

